2-(6-oxo-4-phenyl-1,6-dihydropyrimidin-1-yl)-N-[(oxolan-2-yl)methyl]acetamide
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Overview
Description
2-(6-oxo-4-phenyl-1,6-dihydropyrimidin-1-yl)-N-[(oxolan-2-yl)methyl]acetamide is a complex organic compound with a unique structure that includes a dihydropyrimidinone core, a phenyl group, and an oxolane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(6-oxo-4-phenyl-1,6-dihydropyrimidin-1-yl)-N-[(oxolan-2-yl)methyl]acetamide typically involves multi-step organic reactions. One common method starts with the preparation of the dihydropyrimidinone core through a Biginelli reaction, which involves the condensation of an aldehyde, a β-keto ester, and urea under acidic conditions. The phenyl group is introduced via a Friedel-Crafts acylation reaction, and the oxolane ring is attached through a nucleophilic substitution reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times .
Chemical Reactions Analysis
Types of Reactions
2-(6-oxo-4-phenyl-1,6-dihydropyrimidin-1-yl)-N-[(oxolan-2-yl)methyl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: Nucleophilic and electrophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like halogens, alkyl halides, and acids are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives .
Scientific Research Applications
2-(6-oxo-4-phenyl-1,6-dihydropyrimidin-1-yl)-N-[(oxolan-2-yl)methyl]acetamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for its ability to interact with biological targets.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-(6-oxo-4-phenyl-1,6-dihydropyrimidin-1-yl)-N-[(oxolan-2-yl)methyl]acetamide involves its interaction with specific molecular targets. The dihydropyrimidinone core can interact with enzymes and receptors, potentially inhibiting their activity. The phenyl group and oxolane ring may enhance the compound’s binding affinity and specificity for these targets .
Comparison with Similar Compounds
Similar Compounds
2-(6-oxo-4-phenyl-1,6-dihydropyrimidin-2-yl)thioacetic acid: Similar structure but with a thioacetic acid group instead of an acetamide group.
2-(6-methyl-4-oxo-1,4-dihydropyrimidin-2-yl)ureido methyl methacrylate:
Uniqueness
2-(6-oxo-4-phenyl-1,6-dihydropyrimidin-1-yl)-N-[(oxolan-2-yl)methyl]acetamide is unique due to its combination of a dihydropyrimidinone core, phenyl group, and oxolane ring.
Properties
IUPAC Name |
N-(oxolan-2-ylmethyl)-2-(6-oxo-4-phenylpyrimidin-1-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O3/c21-16(18-10-14-7-4-8-23-14)11-20-12-19-15(9-17(20)22)13-5-2-1-3-6-13/h1-3,5-6,9,12,14H,4,7-8,10-11H2,(H,18,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PKERDXVJKVETJI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CNC(=O)CN2C=NC(=CC2=O)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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